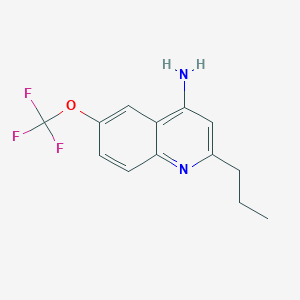
4-Amino-2-propyl-6-trifluoromethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-propyl-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C13H13F3N2O and a molecular weight of 270.25 g/mol It is a quinoline derivative, characterized by the presence of an amino group at the 4-position, a propyl group at the 2-position, and a trifluoromethoxy group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-propyl-6-trifluoromethoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Functional Group Introduction: The amino group is introduced at the 4-position through nucleophilic substitution reactions.
Alkylation: The propyl group is added at the 2-position using alkylation reactions.
Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 6-position using specific reagents and conditions that facilitate the substitution of hydrogen with the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-propyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-propyl-6-trifluoromethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-2-propyl-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the trifluoromethoxy group at the 6-position play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-trifluoromethoxyquinoline: Similar structure but lacks the propyl group at the 2-position.
4-Amino-6-methoxyquinoline: Contains a methoxy group instead of a trifluoromethoxy group.
4-Amino-6-ethylquinoline: Has an ethyl group instead of a propyl group.
Uniqueness
4-Amino-2-propyl-6-trifluoromethoxyquinoline is unique due to the combination of the propyl group at the 2-position and the trifluoromethoxy group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H13F3N2O |
|---|---|
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
2-propyl-6-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2O/c1-2-3-8-6-11(17)10-7-9(19-13(14,15)16)4-5-12(10)18-8/h4-7H,2-3H2,1H3,(H2,17,18) |
InChI-Schlüssel |
BCXZRFPWJMLKSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)


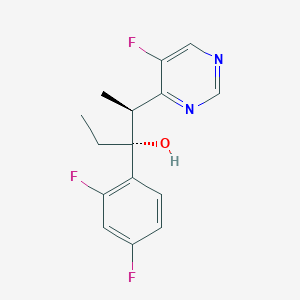


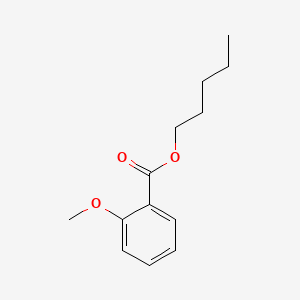
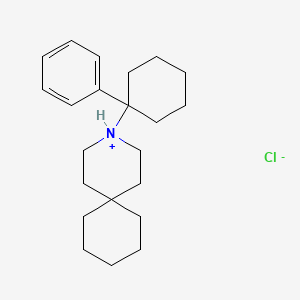
![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)
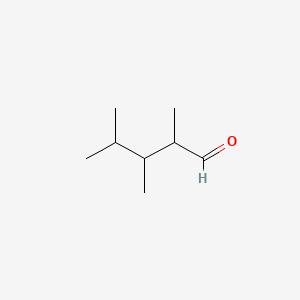
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)
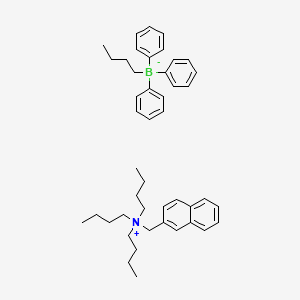
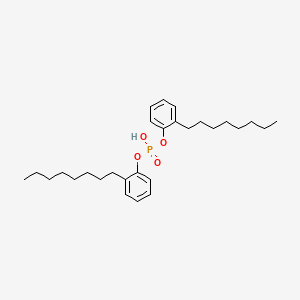
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
